molecular formula C9H9F2NO2 B14022180 ethyl N-(2,5-difluorophenyl)carbamate CAS No. 2145-86-0

ethyl N-(2,5-difluorophenyl)carbamate

Cat. No.: B14022180
CAS No.: 2145-86-0
M. Wt: 201.17 g/mol
InChI Key: NTRIBXGEERCDGP-UHFFFAOYSA-N
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Description

Ethyl N-(2,5-difluorophenyl)carbamate is an organic compound with the molecular formula C9H9F2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a difluorophenyl group attached to the carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2,5-difluorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,5-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,5-difluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce ethyl N-(2,5-difluorophenyl)amine. Substitution reactions can lead to a variety of substituted carbamates with different functional groups.

Scientific Research Applications

Ethyl N-(2,5-difluorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl N-(2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses. This results in increased stimulation of nerve endings, which can have various physiological effects . The compound’s difluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl N-(2,5-difluorophenyl)carbamate can be compared with other similar compounds, such as:

  • Ethyl N-(2,4-difluorophenyl)carbamate
  • Ethyl N-(2,5-dichlorophenyl)carbamate
  • Ethyl N-(2,5-dibromophenyl)carbamate

These compounds share similar structural features but differ in the nature and position of the substituents on the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific difluorophenyl substitution, which imparts distinct properties compared to its analogs .

Properties

CAS No.

2145-86-0

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

ethyl N-(2,5-difluorophenyl)carbamate

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

NTRIBXGEERCDGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)F)F

Origin of Product

United States

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